The compound can be classified under several categories:
1-(Oxan-3-yl)-1H-imidazol-2-amine does not have a CAS registry number, indicating it may not be widely studied or commercially available. Its chemical formula is with a molecular weight of approximately 166.18 g/mol.
The synthesis of 1-(Oxan-3-yl)-1H-imidazol-2-amine can typically involve the following steps:
Specific reaction conditions, such as temperature, solvent choice, and reaction time, will vary based on the starting materials used.
The molecular structure of 1-(Oxan-3-yl)-1H-imidazol-2-amine features:
The structural representation can be depicted using SMILES notation: C1=CN(C=N1)C(COCC)N
and InChI identifier as InChI=1S/C7H10N4O/c8-7(9)6(5-10)4-11-3-2-1-3/h5H,1-4H2,(H3,8)(H4,9)
.
The chemical reactivity of 1-(Oxan-3-yl)-1H-imidazol-2-amine may include:
These reactions are significant for modifying the compound to enhance its biological activity or for use in drug development.
While specific studies on the mechanism of action for 1-(Oxan-3-yl)-1H-imidazol-2-amine are sparse, compounds with similar structures often act through interactions with biological targets such as enzymes or receptors. Potential mechanisms could involve:
Further research would be needed to elucidate its precise mechanism and biological targets.
The physical properties of 1-(Oxan-3-yl)-1H-imidazol-2-amine include:
Chemical properties may include:
Relevant data such as boiling point, melting point, and specific heat capacity are not readily available in current literature but would be essential for practical applications.
1-(Oxan-3-yl)-1H-imidazol-2-amines may have potential applications in:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4